molecular formula C8H18Cl2N2O2S B1383775 (4aR,7aS)-1-ethyloctahydrothieno[3,4-b]pyrazine 6,6-dioxide dihydrochloride CAS No. 2173052-37-2

(4aR,7aS)-1-ethyloctahydrothieno[3,4-b]pyrazine 6,6-dioxide dihydrochloride

Cat. No.: B1383775
CAS No.: 2173052-37-2
M. Wt: 277.21 g/mol
InChI Key: WNQGNGGYRKDVLT-OXOJUWDDSA-N
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Description

(4aR,7aS)-1-ethyloctahydrothieno[3,4-b]pyrazine 6,6-dioxide dihydrochloride is a useful research compound. Its molecular formula is C8H18Cl2N2O2S and its molecular weight is 277.21 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Transformation

  • The compound is used in the synthesis of thieno[3,4-c]pyrazoles, which are further converted into various cycloadducts. This demonstrates its utility in creating diverse molecular structures (Baraldi et al., 1998).

Formation of Pyrazine N-Oxides

  • It plays a role in the synthesis of indeno[1,2-b]pyrazine N-oxides, indicating its importance in the formation of complex heterocyclic compounds (Mazhukin et al., 1994).

Catalysis in Synthesis

  • The compound serves as a catalyst in the synthesis of pyran, pyranopyrazole, and pyrazolo[1,2-b]phthalazine derivatives, showing its effectiveness in facilitating multi-component reactions (Khazaei et al., 2015).

Role in NMR Spectroscopy and X-ray Diffraction Analysis

  • It is used in reactions studied through NMR spectroscopy and X-ray diffraction, aiding in the elucidation of complex reaction mechanisms (Chimichi et al., 1996).

Novel Compound Formation

  • Utilized in the conversion of ethyl 6-amino-5-cyano-4-aryl-2-methyl-4H-pyran-3-carboxylates into various heterocyclic compounds, highlighting its versatility in chemical transformations (Harb et al., 1989).

Synthesis of Furo[3,2-e]pyrazolo[3,4-b]pyrazines

  • Key in synthesizing novel 6-functionalized-5-amino-3-methyl-1-phenyl-1H-furo[3,2-e]pyrazolo[3,4-b]pyrazines, contributing to the creation of new molecules for potential pharmacological studies (El‐Dean et al., 2018).

X-Ray Crystal Studies

  • Employed in the study of o-quinonoid heterocycles, where its crystal structure was determined, aiding in the understanding of molecular interactions and arrangement (Mørkved et al., 2007).

Monoamine Oxidase Inhibitory Activity

  • Part of research involving monoamine oxidase inhibitors, indicating its potential in neuroscience and pharmacological research (Ahmad et al., 2019).

Antimicrobial and Antiviral Testing

  • Utilized in the synthesis of compounds for antimicrobial and antiviral testing, showing its significance in developing new therapeutic agents (Joshi et al., 2010).

Electrophilic Esterification and Antiviral Evaluation

  • Involved in electrophilic esterification processes leading to the synthesis of pyrazinoic acid C-nucleosides, demonstrating its role in antiviral research (Walker et al., 1998).

Properties

IUPAC Name

(4aS,7aR)-4-ethyl-2,3,4a,5,7,7a-hexahydro-1H-thieno[3,4-b]pyrazine 6,6-dioxide;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O2S.2ClH/c1-2-10-4-3-9-7-5-13(11,12)6-8(7)10;;/h7-9H,2-6H2,1H3;2*1H/t7-,8+;;/m0../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNQGNGGYRKDVLT-OXOJUWDDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCNC2C1CS(=O)(=O)C2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1CCN[C@@H]2[C@H]1CS(=O)(=O)C2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18Cl2N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(4aR,7aS)-1-ethyloctahydrothieno[3,4-b]pyrazine 6,6-dioxide dihydrochloride
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(4aR,7aS)-1-ethyloctahydrothieno[3,4-b]pyrazine 6,6-dioxide dihydrochloride
Reactant of Route 3
Reactant of Route 3
(4aR,7aS)-1-ethyloctahydrothieno[3,4-b]pyrazine 6,6-dioxide dihydrochloride
Reactant of Route 4
Reactant of Route 4
(4aR,7aS)-1-ethyloctahydrothieno[3,4-b]pyrazine 6,6-dioxide dihydrochloride
Reactant of Route 5
(4aR,7aS)-1-ethyloctahydrothieno[3,4-b]pyrazine 6,6-dioxide dihydrochloride
Reactant of Route 6
(4aR,7aS)-1-ethyloctahydrothieno[3,4-b]pyrazine 6,6-dioxide dihydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.